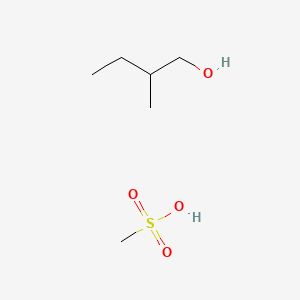

1-Butanol, 2-methyl-, methanesulfonate

Description

Properties

CAS No. |

113806-17-0 |

|---|---|

Molecular Formula |

C6H16O4S |

Molecular Weight |

184.25 |

IUPAC Name |

methanesulfonic acid;2-methylbutan-1-ol |

InChI |

InChI=1S/C5H12O.CH4O3S/c1-3-5(2)4-6;1-5(2,3)4/h5-6H,3-4H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

NYGMWSOSTHGTJT-UHFFFAOYSA-N |

SMILES |

CCC(C)CO.CS(=O)(=O)O |

Synonyms |

Methanesulfonic acid, 2-Methylbutyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Alcohol: 2-Methyl-1-Butanol

Ester Derivatives of 2-Methyl-1-Butanol

1-Butanol, 2-Methyl-, Acetate

- CAS Number : 624-41-9 .

- Molecular Formula : C₇H₁₄O₂.

- Applications: Used in fragrances and food flavorings due to fruity notes .

- Comparison :

1-Butanol, 2-Methyl-, Propanoate

- CAS Number : 2438-20-2 .

- Role: Another flavoring ester with applications in fermented beverages .

- Key Contrast: Propanoate esters have intermediate leaving group ability compared to acetates and sulfonates.

1-Butylpentyl Trifluoromethanesulfonate

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Synthetic Utility : Methanesulfonate esters are pivotal in pharmaceuticals (e.g., prodrug synthesis) due to their leaving group efficiency .

- Flavor vs. Function: While acetate and propanoate esters enhance sensory profiles in foods, sulfonate derivatives are reserved for non-consumable industrial processes .

Preparation Methods

Reaction Setup

-

Solvent : Anhydrous acetone (400–1,000 mL per mole of alcohol) ensures solubility and facilitates rapid reaction.

-

Reagents :

-

2-Methyl-1-butanol (1 equiv)

-

Mesyl chloride (1.1–1.2 equiv)

-

Dicyclohexylamine (1.05–1.1 equiv) as the base

-

-

Temperature : Maintained at 15–35°C to balance reaction rate and exothermic heat dissipation.

Procedure

-

Dissolution : 2-Methyl-1-butanol is dissolved in acetone under inert atmosphere.

-

Mesyl Chloride Addition : Mesyl chloride is added dropwise with stirring.

-

Base Introduction : Dicyclohexylamine is introduced portionwise, precipitating dicyclohexylamine hydrochloride.

-

Work-Up : The mixture is filtered to remove the hydrochloride salt, and the filtrate is concentrated under reduced pressure.

-

Purification : The crude product is recrystallized from ethyl acetate/hexane or dichloromethane/ether mixtures to yield high-purity mesylate.

Advantages

-

Yield : The method achieves >90% conversion, though exact yields depend on starting material purity.

-

Scalability : Demonstrated for multikilogram production in pilot plants.

Alternative Synthetic Approaches

While the dicyclohexylamine-acetone system is optimal, alternative methods exist:

Triethylamine as Base

Triethylamine in dichloromethane at 0–5°C is a common alternative. However, dicyclohexylamine’s low solubility in acetone simplifies filtration and minimizes side reactions.

Solvent Variations

-

Tetrahydrofuran (THF) : Enhances solubility for bulky alcohols but requires rigorous drying.

-

Dichloromethane : Suitable for heat-sensitive substrates but demands careful temperature control.

Purification and Characterization

Recrystallization

The mesylate is typically recrystallized from nonpolar solvents (e.g., hexane) to remove residual amine and unreacted alcohol.

Analytical Data

-

Melting Point : Dependent on purity; literature values for analogous mesylates range from 45–60°C.

-

NMR Spectroscopy :

Reaction Optimization and Yield Considerations

Critical Parameters

Challenges

-

Moisture Sensitivity : Mesyl chloride reacts violently with water, necessitating anhydrous conditions.

-

Byproduct Management : Dicyclohexylamine hydrochloride must be removed promptly to prevent back-reaction.

Applications and Stability

2-Methyl-1-butyl mesylate is a versatile alkylating agent in nucleophilic substitutions. Its stability under anhydrous storage (−20°C) makes it suitable for long-term use in multi-step syntheses .

Q & A

Q. How is 1-Butanol, 2-methyl-, methanesulfonate characterized using gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer: GC-MS analysis of structurally similar sulfonate esters (e.g., methyl methanesulfonate) employs non-polar columns (e.g., DB-1, DB-5) with temperature ramps for optimal separation. For example, DB-1 columns (60 m length, 0.32 mm diameter) using helium carrier gas and a temperature program starting at 30°C (4 min hold) with a 2°C/min ramp to 210°C yield retention indices (RI) around 868–869 for related esters . Polar columns like FFAP or Carbowax 20M (RI ~1132) are also used for enhanced resolution of oxygenated derivatives . Calibration with Kovats’ RI and comparison to NIST reference data ensure accurate identification.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify the methanesulfonate group (e.g., H: δ 3.0–3.2 ppm for CHSO; C: δ 40–45 ppm for S-CH).

- IR : Strong absorption bands at 1170–1250 cm (S=O asymmetric stretch) and 1350–1450 cm (S-O-C stretch) confirm sulfonate ester functionality.

- Mass Spectrometry : Key fragments include [M–CHSOH] and m/z 95 (CHSO) .

Advanced Research Questions

Q. What synthetic strategies enable enantioselective preparation of (S)-(+)-2-Methylbutyl methanesulfonate?

Methodological Answer: Enantioselective synthesis often involves:

- Chiral Resolution : Starting from racemic 2-methyl-1-butanol, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, leaving the desired (S)-alcohol for methanesulfonylation .

- Asymmetric Catalysis : Mitsunobu reactions with chiral ligands (e.g., (R)-BINOL) or sulfonate transfer agents yield enantiomerically pure products. Reaction conditions (e.g., DIAD, PhP) must be optimized to suppress racemization .

Q. How does the methanesulfonate group influence reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer: Methanesulfonate (mesyl) groups are superior leaving groups due to their strong electron-withdrawing nature, which stabilizes transition states. In SN2 reactions with nucleophiles (e.g., azide, cyanide):

- Rate Enhancement : Mesylates react ~10–10 times faster than corresponding alcohols.

- Steric Effects : Bulky 2-methylbutyl chains may reduce reactivity, necessitating polar aprotic solvents (DMSO, DMF) and elevated temperatures (60–80°C) .

Q. What role does this compound play in synthesizing bioactive intermediates?

Methodological Answer: This compound is a key intermediate in:

- Pharmaceuticals : Used in protein kinase C inhibitor synthesis via hetero Diels-Alder reactions. For example, coupling with ethyl glyoxylate forms dihydropyran intermediates critical for chiral drug scaffolds .

- Agrochemicals : Functionalization via SN2 with thiols or amines generates herbicidal or fungicidal derivatives.

Contradictions and Limitations

- lists methyl methanesulfonate (CAS 66-27-3), which is structurally distinct from the target compound. Researchers must verify CAS numbers to avoid misidentification.

- Spectral data for the exact compound is sparse; extrapolation from analogous esters (e.g., acetate in ) is necessary.

Best Practices for Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.